![molecular formula C19H18N6O3 B2435087 3-苄基-7-{[(3,5-二甲基异恶唑-4-基)甲基]氨基}嘧啶并[4,5-d]嘧啶-2,4(1H,3H)-二酮 CAS No. 1396760-41-0](/img/structure/B2435087.png)

3-苄基-7-{[(3,5-二甲基异恶唑-4-基)甲基]氨基}嘧啶并[4,5-d]嘧啶-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

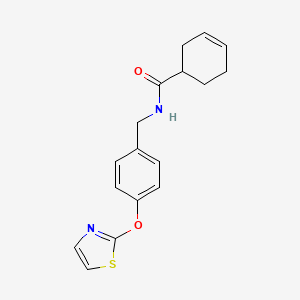

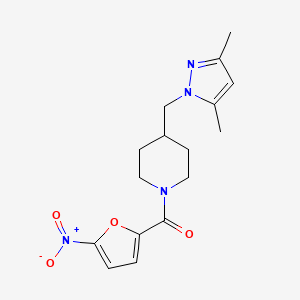

3-benzyl-7-{[(3,5-dimethylisoxazol-4-yl)methyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C19H18N6O3 and its molecular weight is 378.392. The purity is usually 95%.

BenchChem offers high-quality 3-benzyl-7-{[(3,5-dimethylisoxazol-4-yl)methyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-benzyl-7-{[(3,5-dimethylisoxazol-4-yl)methyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

乳腺癌治疗:BRD4 抑制

乳腺癌仍然是全球范围内的重大健康问题。研究人员一直在积极寻求新的治疗药物来对抗这种疾病。一条很有希望的途径是靶向溴结构域蛋白 4 (BRD4),它在基因转录和细胞周期调节中起着至关重要的作用。在一项最近的研究中,科学家设计并合成了 4-(3-(3,5-二甲基异恶唑-4-基)苄基)酞嗪-1(2H)-酮的衍生物。在这些化合物中,DDT26对 BRD4 表现出强效的抑制效应,IC50 值为 0.237 ± 0.093 μM。值得注意的是,DDT26 还对三阴性乳腺癌 (TNBC) 细胞系和 MCF-7 细胞表现出显着的抗增殖活性。 这一发现表明 DDT26 可以作为开发靶向 BRD4 的有效抗乳腺癌药物的先导化合物 .

PARP1 调节

有趣的是,DDT26 的酞嗪酮部分模拟了PAPR1 底物,从而对聚腺苷二磷酸核糖聚合酶 1 (PARP1)产生了中等程度的抑制效应。PARP1 参与 DNA 修复和维持。DDT26 对 PARP1 表现出 4.289 ± 1.807 μM 的 IC50 值。 这种双重活性——靶向 BRD4 和 PARP1——使 DDT26 成为进一步研究的引人注目的候选药物 .

c-MYC 和 γ-H2AX 调节

发现 DDT26 可以调节c-MYC 的表达,c-MYC 是与细胞增殖和存活相关的关键癌基因。此外,它通过影响γ-H2AX(DNA 双链断裂的标志物)来诱导 DNA 损伤。 这些作用有助于其抗癌作用,值得进一步探索 .

细胞迁移抑制

DDT26 有效地抑制了细胞迁移,这是癌症转移中至关重要的过程。 通过干扰细胞运动,它可能有助于阻止癌症扩散 .

集落形成抑制

集落形成是癌细胞生长的标志。 DDT26 表现出抑制集落形成的能力,表明其作为抗癌药物的潜力 .

细胞周期在 G1 期停滞

DDT26 使 MCF-7 细胞的细胞周期在G1 期停滞。 这种对细胞周期进程的破坏可能阻碍癌细胞增殖 .

总之,3-苄基-7-{[(3,5-二甲基异恶唑-4-基)甲基]氨基}嘧啶并[4,5-d]嘧啶-2,4(1H,3H)-二酮作为一种多方面化合物,在乳腺癌治疗、PARP1 调节和细胞周期调节方面具有前景。 需要进一步研究以充分探索其潜力并优化其在临床环境中的应用 .如果您需要更多信息或有其他问题,请随时提问!😊

作用机制

Target of Action

The primary targets of this compound are Bromodomain-containing protein 4 (BRD4) and Poly (ADP-ribose) polymerase 1 (PARP1) . BRD4 is a protein that binds acetylated histones and non-histones, influencing gene expression . PARP1 is involved in DNA repair and programmed cell death .

Mode of Action

The compound exhibits potent inhibitory effects on BRD4, with an IC50 value of 0.237 ± 0.093 μM . It also displays a moderate inhibitory effect on PARP1, with an IC50 value of 4.289 ± 1.807 μM . The phthalazinone moiety of the compound mimics the PAPR1 substrate, resulting in its inhibitory effect on PARP1 .

Biochemical Pathways

The compound modulates the expression of c-MYC and γ-H2AX . c-MYC is a gene that codes for a transcription factor and plays a role in cell cycle progression, apoptosis, and cellular transformation. γ-H2AX is a variant of the histone H2A, which is a part of the histone octamer in chromatin. γ-H2AX is a marker of DNA double-strand breaks.

Pharmacokinetics

Its potent inhibitory effects on brd4 and parp1 suggest that it may have good bioavailability .

Result of Action

The compound induces DNA damage, inhibits cell migration and colony formation, and arrests the cell cycle at the G1 phase in MCF-7 cells . It demonstrates significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells .

生化分析

Biochemical Properties

The 3,5-dimethylisoxazole moiety in 3-benzyl-7-{[(3,5-dimethylisoxazol-4-yl)methyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has been identified as a novel acetyl-lysine bioisostere, which can displace acetylated histone-mimicking peptides from bromodomains . This suggests that the compound may interact with various enzymes and proteins, particularly those involved in epigenetic regulation .

Cellular Effects

In terms of cellular effects, derivatives of 3-benzyl-7-{[(3,5-dimethylisoxazol-4-yl)methyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione have shown significant anti-proliferative activity against certain cancer cell lines . For instance, compound DDT26, a derivative of this compound, demonstrated significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells .

属性

IUPAC Name |

6-benzyl-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylamino]-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N6O3/c1-11-14(12(2)28-24-11)8-20-18-21-9-15-16(22-18)23-19(27)25(17(15)26)10-13-6-4-3-5-7-13/h3-7,9H,8,10H2,1-2H3,(H2,20,21,22,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSLQKLSTBJBJRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CNC2=NC=C3C(=N2)NC(=O)N(C3=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3,4-dimethylphenyl)-4-{[(4-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine](/img/structure/B2435004.png)

![5-[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2435012.png)

![N-phenethyl-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2435014.png)

![[2-[4-Chloro-3-[ethyl(phenyl)sulfamoyl]anilino]-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2435017.png)

![Tris[2-(2,2,2-trifluoroethoxy)ethyl] phosphate](/img/structure/B2435019.png)

![2-(2-((4-benzylpiperazin-1-yl)sulfonyl)-4,5-dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2435022.png)

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylbenzamide](/img/structure/B2435024.png)